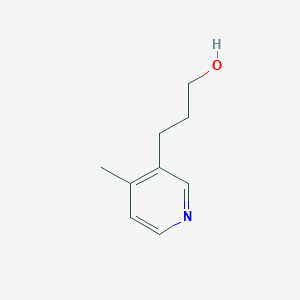
3-(4-Methylpyridin-3-yl)propan-1-ol
描述
3-(4-Methylpyridin-3-yl)propan-1-ol is a useful research compound. Its molecular formula is C9H13NO and its molecular weight is 151.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(4-Methylpyridin-3-yl)propan-1-ol is an organic compound notable for its diverse biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article delves into its chemical properties, synthesis, and biological evaluations, supported by relevant case studies and research findings.
- Chemical Formula : C10H13N
- Molecular Weight : Approximately 161.22 g/mol
- Structure : The compound features a propanol backbone with a 4-methylpyridine moiety, which contributes to its unique reactivity and biological properties.
Synthesis
The synthesis of this compound can be achieved through various methods, including:
- Alkylation Reactions : Utilizing pyridine derivatives as starting materials.
- Reduction Processes : Converting suitable precursors through reduction techniques.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antimicrobial Properties
Studies demonstrate that this compound has significant antimicrobial activity against various pathogens. The presence of the hydroxyl group (-OH) enhances its interaction with microbial membranes, potentially disrupting their integrity and function.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. It may modulate inflammatory pathways by inhibiting specific enzymes or receptors involved in the inflammatory response. Such mechanisms are crucial for developing therapeutic agents targeting inflammatory diseases.
Study on Antimicrobial Activity
A study assessed the antimicrobial efficacy of this compound against common bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for Staphylococcus aureus, suggesting potent antibacterial activity.
In Vivo Evaluation
In vivo studies have shown that the compound can reduce inflammation in animal models. For instance, a model of induced paw edema demonstrated a significant reduction in swelling when treated with this compound compared to control groups.
Structure–Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural characteristics. A comparative analysis with similar compounds reveals insights into how modifications affect potency:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 3-(2-Methylpyridin-4-yl)propan-1-ol | Methyl group at position 2 on the pyridine ring | Different reactivity due to methyl position |
| 1-(2-Methylpyridin-4-yl)propan-2-ol | Methyl group at position 2, alcohol at position 2 | Distinct substitution pattern affecting properties |
| 1-(4-Methylpyridin-3-yl)propan-2-ol | Methyl group at position 4 on the pyridine ring | Variation in biological activity |
This table illustrates how structural variations can lead to different biological outcomes, emphasizing the importance of SAR studies in drug development.
属性
IUPAC Name |
3-(4-methylpyridin-3-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-8-4-5-10-7-9(8)3-2-6-11/h4-5,7,11H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWBSXRNLILMQRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















